3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature . The reaction conditions are mild, and the yields are generally excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it suitable for use in materials science, particularly in the development of novel polymers and advanced materials
Mechanism of Action
The mechanism by which 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and stability, making it a potent candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to these similar compounds, 3-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and potentially more effective in various applications .
Properties
Molecular Formula |
C8H3F3N4S2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C8H3F3N4S2/c9-8(10,11)6-14-15-5(4-2-1-3-16-4)12-13-7(15)17-6/h1-3H |
InChI Key |
JOHIJWHEJVZOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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